

# The Dichotomous Role of CCL17 and CCL22 in CCR4 Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CKR-49-17 |           |
| Cat. No.:            | B12370871 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of specific leukocyte subsets, particularly T helper type 2 (Th2) cells and regulatory T cells (Tregs).[1][2] Its activity is primarily governed by two endogenous chemokine ligands: CCL17, also known as Thymus and Activation-Regulated Chemokine (TARC), and CCL22, or Macrophage-Derived Chemokine (MDC).[3] These chemokines, despite binding to the same orthosteric site on CCR4, elicit distinct downstream signaling cascades and functional outcomes.[4][5] This functional divergence, often termed biased agonism, presents both challenges and opportunities in the therapeutic targeting of the CCR4 axis, which is implicated in allergic inflammatory diseases like asthma and atopic dermatitis, as well as in various cancers.[6][7] This guide provides an in-depth examination of the differential roles of CCL17 and CCL22 in CCR4 activation, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the core signaling pathways.

## The CCR4 Receptor and Its Ligands

CCR4 and its ligands are central to immune cell trafficking. The genes encoding CCL17 and CCL22 are located in close proximity on human chromosome 16q13, suggesting they arose from a gene duplication event, yet they share less than 40% amino acid sequence identity.[3][6] Both chemokines are highly expressed in the thymus, pointing to a role in T-cell development. [3][8]



- CCL17 (TARC): Originally identified in the thymus and stimulated peripheral blood mononuclear cells.[8] Its expression can be induced by various factors and is associated with several inflammatory conditions.[9]
- CCL22 (MDC): Shares 37% amino acid identity with CCL17 and is produced by macrophages, dendritic cells, and some B cells.[6][8] It is a potent chemoattractant for Th2 cells, NK cells, and Tregs.[6]
- CCR4: The shared receptor for CCL17 and CCL22. It is predominantly expressed on Th2 cells, Tregs, and skin-homing T cells.[10] Evidence suggests that CCR4 may exist in at least two distinct conformational states, with CCL17 binding only to the major conformation, while CCL22 can bind to both, potentially explaining some of their functional differences.[1][6]

# Mechanism of CCR4 Activation: A Tale of Two Ligands

Activation of CCR4 by CCL17 and CCL22 initiates a cascade of intracellular events. However, the magnitude and nature of these events differ significantly between the two ligands, particularly concerning G protein-dependent signaling versus β-arrestin-mediated pathways.

#### **Ligand Binding and G Protein Coupling**

Both CCL17 and CCL22 bind to CCR4 with low nanomolar affinity, though CCL22 is generally considered the more potent and efficacious ligand.[3] Upon binding, the receptor couples to pertussis toxin-sensitive Gαi proteins. This coupling leads to the dissociation of the Gαi and Gβγ subunits, which activate downstream effectors. A primary pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca²+) stores.[8] This Ca²+ influx is a critical signal for cell migration.[5] Concurrently, G protein activation can stimulate the PI3K/Akt pathway, which is crucial for cell survival and migration.[5]

Studies comparing the two ligands show that CCL22 is more efficient at stimulating GTPyS binding, a measure of G protein activation, than CCL17.[4]

# **β-Arrestin Recruitment and Receptor Internalization**







A key distinction in the signaling profiles of CCL17 and CCL22 lies in their ability to recruit  $\beta$ -arrestin. Following agonist binding, GPCRs are typically phosphorylated by G protein-coupled receptor kinases (GRKs), creating a binding site for  $\beta$ -arrestins.

- CCL22 is a potent inducer of β-arrestin recruitment to CCR4.[2][4][8] This interaction not only desensitizes the G protein signal but also initiates a separate wave of signaling and triggers rapid receptor internalization via clathrin-coated pits.[4][10]
- CCL17, in contrast, is a very weak inducer of β-arrestin recruitment and, consequently, is much less effective at causing CCR4 internalization.[4][8][10]

This differential  $\beta$ -arrestin engagement is central to the concept of biased agonism at the CCR4 receptor. CCL22-induced chemotaxis in Th2 cells has been shown to be partially dependent on a  $\beta$ -arrestin-2-mediated signaling pathway that involves the activation of p38 and Rho-associated protein kinase (ROCK).[2][11] The potent ability of CCL22 to induce internalization leads to a rapid loss of functional responsiveness of the cell, while the receptor can be recycled back to the surface upon ligand removal to restore chemotactic sensitivity.[10]





Click to download full resolution via product page

Caption: CCR4 signaling pathways activated by CCL17 and CCL22.



# **Quantitative Data Summary**

While precise binding and potency values can vary by cell type and assay conditions, a consistent pattern of differential activity has been established. The following table summarizes the comparative quantitative and qualitative effects of CCL17 and CCL22 on CCR4 activation.

| Parameter                          | CCL17 (TARC)     | CCL22 (MDC)                                                | References    |
|------------------------------------|------------------|------------------------------------------------------------|---------------|
| Binding Affinity (to CCR4)         | Low Nanomolar    | Low Nanomolar<br>(Generally higher<br>affinity than CCL17) | [1][3][4]     |
| G Protein Activation<br>(GTPγS)    | Partial / Weak   | Potent                                                     | [4]           |
| β-Arrestin Recruitment             | Very Weak / None | Potent and Efficient                                       | [2][4][8][12] |
| CCR4 Internalization               | Weak Inducer     | Potent and Rapid<br>Inducer                                | [4][8][10]    |
| Calcium (Ca <sup>2+</sup> ) Influx | Induces          | Induces                                                    | [8]           |
| Chemotaxis Efficacy                | Efficacious      | More Efficacious than CCL17                                | [3][7]        |
| Receptor<br>Desensitization        | Weak             | Potent                                                     | [1][10]       |

# **Experimental Protocols**

The characterization of the CCL17/CCL22-CCR4 axis relies on a suite of established cellular assays. Methodologies for the key experiments are outlined below.

### **Chemotaxis Assay**

This assay measures the directed migration of cells toward a chemokine gradient. The transwell migration assay is the most common format.

Methodology:

#### Foundational & Exploratory





- Cell Preparation: CCR4-expressing cells (e.g., human Th2 cells, or a cell line like HUT78)
  are washed and resuspended in serum-free assay medium to a concentration of 1-5 x 10<sup>6</sup>
  cells/mL.[2][13]
- Assay Plate Setup: A multi-well plate with permeable membrane inserts (e.g., Transwell®, 5 μm pore size) is used. The lower chamber is filled with assay medium containing various concentrations of CCL17 or CCL22 (e.g., 0.1-100 nM). The control wells contain medium only.[13]
- Cell Addition: A 100  $\mu$ L aliquot of the cell suspension is added to the upper chamber of each insert.
- Incubation: The plate is incubated for a period of 90 minutes to 3 hours at 37°C in a 5% CO<sub>2</sub> incubator.[2][13]
- Quantification of Migration: The inserts are removed. The cells that have migrated through
  the membrane into the lower chamber are collected and counted using a flow cytometer or a
  hemocytometer.[13] The results are typically expressed as a percentage of the total input
  cells that migrated.





Click to download full resolution via product page

**Caption:** Experimental workflow for a Transwell chemotaxis assay.



#### **Receptor Binding Assay**

These assays determine the affinity and specificity of ligand binding to the receptor, often in a competitive format.

#### Methodology:

- Reagents:
  - Cells or membranes expressing CCR4.
  - Radiolabeled chemokine (e.g., [125]-CCL22) as the tracer.[1]
  - Unlabeled "cold" chemokines (CCL17, CCL22) as competitors.
  - Binding buffer (e.g., HEPES with BSA and protease inhibitors).[14]
- Assay Procedure: A fixed, low concentration of radiolabeled chemokine is incubated with the cells/membranes in the presence of increasing concentrations of unlabeled competitor chemokine.
- Incubation: The reaction is incubated at room temperature or 4°C to reach equilibrium.
- Separation: Bound and free radioligand are separated, typically by rapid filtration through a
  glass fiber filter that traps the cells/membranes.
- Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
- Data Analysis: The data are plotted as percent specific binding versus the concentration of the unlabeled competitor. IC<sub>50</sub> values are determined and can be converted to inhibition constants (Ki) to reflect binding affinity.

# **Receptor Internalization Assay**

This assay quantifies the ligand-induced disappearance of receptors from the cell surface.

Methodology:



- Cell Treatment: CCR4-expressing cells are incubated with saturating concentrations of CCL17 or CCL22 (e.g., 100 nM) for various time points (e.g., 0-60 minutes) at 37°C.[4] A control group is left untreated.
- Staining: After incubation, cells are washed with cold PBS containing sodium azide to stop internalization. They are then stained with a fluorophore-conjugated anti-CCR4 antibody (e.g., PE-anti-CCR4) on ice to label the remaining surface receptors.[4]
- Flow Cytometry: The mean fluorescence intensity (MFI) of the cell population is measured by flow cytometry.
- Data Analysis: The MFI of treated cells is compared to that of untreated cells. A decrease in MFI indicates receptor internalization. The percentage of internalization is calculated as: [1 -(MFI treated / MFI control)] \* 100.

### **β-Arrestin Recruitment Assay**

These assays directly measure the interaction between the activated CCR4 receptor and  $\beta$ -arrestin. Reporter-based systems are commonly used.

Methodology (Example using a complemented enzyme reporter):

- Cell Line: A cell line engineered to co-express CCR4 fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment is used.
   [12][15]
- Cell Stimulation: Cells are plated and stimulated with a dose-response of CCL17 or CCL22.
- Lysis and Substrate Addition: After incubation, a lysis buffer containing the chemiluminescent substrate for the reporter enzyme is added.
- Signal Detection: If CCR4 and β-arrestin have been brought into proximity by ligand binding, the enzyme fragments complement, forming an active enzyme that converts the substrate, generating a luminescent signal. The signal is read on a luminometer.[15]
- Data Analysis: The luminescence intensity is directly proportional to the extent of  $\beta$ -arrestin recruitment. EC<sub>50</sub> values can be calculated to determine ligand potency.



# **Conclusion and Therapeutic Implications**

The activation of CCR4 is not a monolithic process. Its two primary ligands, CCL17 and CCL22, act as biased agonists, eliciting distinct signaling signatures. CCL22 is a potent, balanced agonist that strongly engages both G protein and  $\beta$ -arrestin pathways, leading to robust chemotaxis and rapid receptor internalization.[2][4] CCL17, conversely, is a weaker activator, particularly with respect to the  $\beta$ -arrestin pathway, resulting in less potent induction of internalization.[4][8]

This understanding has profound implications for drug development.

- Targeting Specific Outcomes: Small molecules or antibodies could be designed to be biased agonists, antagonists, or allosteric modulators that selectively promote or inhibit either the G protein or β-arrestin pathway. This could allow for fine-tuning of the immune response, for instance, by blocking chemotaxis without affecting other receptor functions.
- Selective Ligand Blockade: Given the differential expression patterns and activities of CCL17 and CCL22 in various diseases, selectively neutralizing one ligand over the other could offer a more targeted therapeutic approach with fewer side effects than complete CCR4 blockade.
   [7][9] For example, monoclonal antibodies that specifically block CCL17 are being explored for pain management.

In conclusion, a deep, mechanistic understanding of the distinct roles of CCL17 and CCL22 is critical for rationally designing next-generation therapeutics that target the CCR4 signaling axis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. β-Arrestin-2–Dependent Signaling Promotes CCR4–mediated Chemotaxis of Murine T-Helper Type 2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 3. Targeting chemokine receptors in disease a case study of CCR4 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CCL17/CCL22—CCR4 Axis in Pain Pathogenesis: A Comprehensive Review of Immune-Mediated Mechanisms and Therapeutic Opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 6. CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCL17, CCL22 and their receptor CCR4 in hematologic malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of CCR4 Ligands, CCL17 and CCL22, During Schistosoma mansoni Egg-Induced Pulmonary Granuloma Formation in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dominance of CCL22 over CCL17 in induction of chemokine receptor CCR4 desensitization and internalization on human Th2 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Arrestin-2-Dependent Signaling Promotes CCR4-mediated Chemotaxis of Murine T-Helper Type 2 Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chemokine Protocols Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Dichotomous Role of CCL17 and CCL22 in CCR4
   Activation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12370871#role-of-ccl17-and-ccl22-in-ccr4-activation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com